molecular formula C15H14BrNO B14487344 N-(2-Bromo-4-methylphenyl)-N-methylbenzamide CAS No. 65814-47-3

N-(2-Bromo-4-methylphenyl)-N-methylbenzamide

Cat. No.: B14487344
CAS No.: 65814-47-3
M. Wt: 304.18 g/mol
InChI Key: HRSQQFVHAPNCHO-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenylamine, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Acylation: The brominated product is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methylphenyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide core play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Iodo-4-methylphenyl)-N-methylbenzamide: Similar structure but with an iodine atom instead of bromine.

    4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but without the methyl group on the nitrogen atom.

Uniqueness

N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

65814-47-3

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-N-methylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-11-8-9-14(13(16)10-11)17(2)15(18)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

HRSQQFVHAPNCHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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